

# (R)-BAY-85-8501: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (R)-BAY-85-8501 |           |
| Cat. No.:            | B2645296        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

(R)-BAY-85-8501 is the (R)-enantiomer of the potent and selective human neutrophil elastase (HNE) inhibitor, BAY-85-8501. While its counterpart, the (S)-enantiomer (also known as BAY-85-8501), has been more extensively studied for its therapeutic potential in pulmonary diseases, an understanding of the chemical and biological properties of the (R)-enantiomer is crucial for a comprehensive stereochemical and pharmacological assessment.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and available biological data for (R)-BAY-85-8501, with comparative data for the (S)-enantiomer to provide context.

### **Chemical Structure and Identification**

The systematic IUPAC name for **(R)-BAY-85-8501** is (R)-4-(4-cyano-2-(methylsulfonyl)phenyl)-3,6-dimethyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. It shares the same molecular formula and molecular weight as its (S)-enantiomer.

Table 1: Chemical Identification of (R)-BAY-85-8501 and (S)-BAY-85-8501



| Identifier        | (R)-BAY-85-8501                                                                                                                                           | (S)-BAY-85-8501                                                                                                                                              |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (R)-4-(4-cyano-2-<br>(methylsulfonyl)phenyl)-3,6-<br>dimethyl-2-oxo-1-(3-<br>(trifluoromethyl)phenyl)-1,2,3,4<br>-tetrahydropyrimidine-5-<br>carbonitrile | (S)-4-(4-cyano-2-<br>(methylsulfonyl)phenyl)-3,6-<br>dimethyl-2-oxo-1-(3-<br>(trifluoromethyl)phenyl)-1,2,3,4<br>-tetrahydropyrimidine-5-<br>carbonitrile[2] |
| CAS Number        | 2446175-39-7                                                                                                                                              | 1161921-82-9[2]                                                                                                                                              |
| Molecular Formula | C22H17F3N4O3S                                                                                                                                             | C22H17F3N4O3S[2]                                                                                                                                             |
| Molecular Weight  | 474.46 g/mol                                                                                                                                              | 474.46 g/mol [2]                                                                                                                                             |
| Canonical SMILES  | CC1=C(C=N(C(=O)N1C2=CC<br>=CC(=C2)C(F)(F)F)INVALID-<br>LINKC)C#N                                                                                          | CC1=C(C=N(C(=O)N1C2=CC<br>=CC(=C2)C(F)(F)F)INVALID-<br>LINKC)C#N                                                                                             |

## **Physicochemical Properties**

The physicochemical properties of **(R)-BAY-85-8501** are expected to be identical to those of the **(S)**-enantiomer, with the exception of its interaction with polarized light.

Table 2: Physicochemical Properties

| Property   | Value                                                                                                            | Reference |
|------------|------------------------------------------------------------------------------------------------------------------|-----------|
| Appearance | Solid                                                                                                            | [3]       |
| Solubility | 10 mM in DMSO                                                                                                    | [3]       |
| Storage    | Solid Powder: -20°C for 12<br>months, 4°C for 6 months. In<br>Solvent: -80°C for 6 months,<br>-20°C for 1 month. | [3]       |

## **Biological Activity and Mechanism of Action**



**(R)-BAY-85-8501** is identified as the less active enantiomer of BAY-85-8501, a highly potent and selective inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the pathophysiology of various inflammatory diseases, particularly those affecting the lungs.[4]

The (S)-enantiomer, BAY-85-8501, exhibits picomolar potency against HNE, with a reported IC50 of 65 pM.[3][5] It acts as a selective and reversible inhibitor.[5] The mechanism of action involves an induced-fit binding mode, where the inhibitor interacts tightly with the S1 and S2 pockets of the HNE enzyme.[1][4] While specific quantitative inhibitory data for the (R)-enantiomer is not widely published, it is understood to be significantly less potent than the (S)-enantiomer. One early study on a related series of compounds indicated that an (R)-enantiomer was fivefold more potent than the corresponding (S)-enantiomer; however, for the optimized BAY-85-8501, the (S)-enantiomer is consistently reported as the highly active form.

Table 3: In Vitro Biological Activity

| Compound        | Target                             | IC50                    | Notes                                       |
|-----------------|------------------------------------|-------------------------|---------------------------------------------|
| (S)-BAY-85-8501 | Human Neutrophil<br>Elastase (HNE) | 65 pM                   | Highly potent and selective inhibitor.[3]   |
| (R)-BAY-85-8501 | Human Neutrophil<br>Elastase (HNE) | Not explicitly reported | Described as the less active enantiomer.[1] |

## Signaling Pathway of Human Neutrophil Elastase

HNE, the target of BAY-85-8501, is involved in complex signaling cascades that contribute to inflammation and tissue damage. The diagram below illustrates a known signaling pathway initiated by HNE, leading to the upregulation of MUC1, a mucin involved in the inflammatory response in airway epithelial cells.





Click to download full resolution via product page

Caption: HNE-mediated signaling pathway leading to MUC1 transcription.

## **Synthesis and Experimental Protocols**

The synthesis of BAY-85-8501 has been described and involves a Biginelli-type reaction.[1] The enantiomers are then separated using chiral chromatography.[1]

## General Experimental Workflow for Enantiomer Separation



Click to download full resolution via product page

Caption: General workflow for the separation of (R) and (S)-BAY-85-8501.

## In Vitro HNE Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase.

Materials:



- · Human Neutrophil Elastase (HNE), recombinant or purified
- Fluorogenic peptide substrate (e.g., MeOSuc-AAPV-AMC)
- Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% (w/v) Brij-35)
- Test compound ((R)-BAY-85-8501 or other inhibitors) dissolved in DMSO
- 96-well black microplates
- Fluorometric microplate reader

#### Procedure:

- Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in assay buffer to the final desired concentrations.
- Add a fixed amount of HNE to each well of the microplate containing either the test compound or vehicle control (DMSO in assay buffer).
- Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
- Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
- Plot the percentage of HNE inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

## In Vivo Administration Protocol for Animal Models (as described for BAY-85-8501)



Objective: To assess the in vivo efficacy of the test compound in a model of acute lung injury.

#### Formulation:

- Prepare a stock solution of the test compound in DMSO.
- For oral administration, the stock solution can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

Procedure (Example for a mouse model of HNE-induced acute lung injury):

- Administer the test compound or vehicle control to the animals via the desired route (e.g., oral gavage) at a specified time point before inducing lung injury.
- Induce acute lung injury by intratracheal instillation of HNE.
- At a predetermined time after injury induction, collect bronchoalveolar lavage fluid (BALF) and lung tissue.
- Analyze BALF for inflammatory cell counts (e.g., neutrophils) and protein concentration (as a measure of vascular leakage).
- Process lung tissue for histological analysis to assess lung injury.
- Compare the outcomes in the compound-treated group to the vehicle-treated group to determine the protective effect of the compound.

## Conclusion

(R)-BAY-85-8501 is the less active enantiomer of the potent HNE inhibitor BAY-85-8501. While most of the detailed pharmacological data available pertains to the (S)-enantiomer, understanding the properties of the (R)-form is essential for a complete structure-activity relationship analysis and for ensuring the enantiomeric purity of the active pharmaceutical ingredient. The provided information on its chemical structure, properties, and the methodologies for its study serves as a valuable resource for researchers in the field of drug discovery and development targeting neutrophil elastase-mediated diseases. Further investigation into the specific biological profile of (R)-BAY-85-8501 may provide additional insights into the stereospecific interactions with the HNE enzyme.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [(R)-BAY-85-8501: A Technical Overview of its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2645296#chemical-structure-and-properties-of-r-bay-85-8501]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com